N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active molecules. The presence of chloro and fluoro substituents on the phenyl rings enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 1-(3-chlorophenyl)piperazine through the reaction of 3-chloroaniline with ethylene glycol in the presence of a dehydrating agent.
Acylation Reaction: The piperazine intermediate is then acylated with 3-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can undergo nucleophilic substitution reactions, which are useful for further functionalization of the compound.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperazine ring, which can be oxidized to form N-oxides or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Derivatives with various functional groups replacing the chloro or fluoro substituents.
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Secondary amines derived from the reduction of the piperazine ring.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Biological Studies: Used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Employed in the development of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: Utilized in the synthesis of more complex molecules for pharmaceutical development.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide exerts its effects involves binding to specific molecular targets such as neurotransmitter receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity. The compound may modulate receptor activity, leading to altered neurotransmitter release and signaling pathways, which can have therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: Lacks the fluoro substituent, which may result in different pharmacological properties.
N-(4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: Contains a fluoro substituent but in a different position, affecting its chemical and biological activity.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is unique due to the specific positioning of the chloro and fluoro substituents, which confer distinct chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O/c19-13-2-1-3-15(10-13)24-8-6-23(7-9-24)12-18(25)22-14-4-5-17(21)16(20)11-14/h1-5,10-11H,6-9,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJUBCVRHOYFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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